molecular formula C8H8INO B13075902 1-(2-Amino-4-iodophenyl)ethanone

1-(2-Amino-4-iodophenyl)ethanone

Cat. No.: B13075902
M. Wt: 261.06 g/mol
InChI Key: KIGJFDIZAUOKTE-UHFFFAOYSA-N
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Description

1-(2-Amino-4-iodophenyl)ethanone is an organic compound with the molecular formula C8H8INO It is characterized by the presence of an amino group and an iodine atom attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 2-aminoacetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium to introduce the iodine atom at the para position relative to the amino group .

Industrial Production Methods: For industrial production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-iodophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products:

  • Substitution reactions yield various substituted derivatives depending on the nucleophile used.
  • Oxidation reactions produce carboxylic acids or other oxidized products.
  • Reduction reactions result in alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-iodophenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity or bind to receptor sites, thereby altering cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-4-iodophenyl)ethanone is unique due to the presence of both an amino group and an iodine atom on the phenyl ring

Properties

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

IUPAC Name

1-(2-amino-4-iodophenyl)ethanone

InChI

InChI=1S/C8H8INO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3

InChI Key

KIGJFDIZAUOKTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)I)N

Origin of Product

United States

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